![molecular formula C23H23Cl2N3O4S B1682035 Tubulozole HCl CAS No. 84697-22-3](/img/structure/B1682035.png)
Tubulozole HCl
Overview
Description
Tubulozole HCl is a compound that has been studied for its potential applications in various fields .
Synthesis Analysis
Tubulozole T and colcemid have been found to inhibit protein synthesis posttranscriptionally, as they had little effect on RNA synthesis . In particular, tubulozole T super-inhibited the synthesis of certain proteins .
Molecular Structure Analysis
The molecular formula of Tubulozole HCl is C23H24Cl3N3O4S .
Chemical Reactions Analysis
Tubulozole-C hydrochloride has been found to have a significant impact on microtubules, affecting both their structure and function . It has been shown to interfere with critical cellular functions, including mitosis, cell signaling, intracellular trafficking, and angiogenesis .
Physical And Chemical Properties Analysis
Tubulozole HCl has a molecular weight of 544.9 g/mol . The molecular formula of Tubulozole HCl is C23H24Cl3N3O4S .
Scientific Research Applications
Cancer Research
Antimitotic Activity and Tumor Suppression: Tubulozole-C has been observed to interfere with the structure and function of microtubules in both interphase and mitotic cells. This disruption can lead to the arrest of cell division and the inhibition of tumor growth. In experimental tumor systems, Tubulozole-C has shown potential as an anticancer drug by inhibiting the directional migration of transformed cells and preventing malignant invasion .
Cell Culture Studies
Microtubule System Disruption: In cell culture, Tubulozole-C affects the microtubule system, arresting the directional migration of transformed cells. This makes it a valuable tool for studying the role of microtubules in cell movement and structure, as well as their involvement in the pathology of diseases .
Microtubule Research
Microtubule Dynamics and Function: Tubulozole-C’s ability to disrupt microtubule dynamics provides a means to study the fundamental aspects of cell division and organization. It helps in understanding the susceptibility of malignant cells to antimicrotubular effects compared to normal cells, which is crucial for developing targeted cancer therapies .
Drug Development
Lead Compound for Anticancer Drugs: The antineoplastic properties of Tubulozole-C, demonstrated by its ability to prolong the median survival time of neoplasms like L1210 leukemia, make it a lead compound in the development of new anticancer drugs. Its distinct activity in vivo highlights its potential for therapeutic applications .
Molecular Biology
Study of Receptor Capping and Actin Distribution Tubulozole has been used to study the capping of Concanavalin A receptors and the distribution of actin in cells. By disrupting microtubules, it aids in understanding the intracellular processes and the role of microtubules in receptor-mediated cell signaling .
Pharmacology
Pharmacological Effects on Parasites: Tubulozole-C shares a target molecule with triclabendazole, a drug used against Fasciola hepatica. Studies have shown that triclabendazole-resistant parasites are also cross-resistant to Tubulozole-C, indicating its pharmacological relevance in the study of drug resistance and the development of alternative treatments .
Mechanism of Action
Target of Action
Tubulozole HCl primarily targets microtubules . Microtubules are a component of the cytoskeleton, involved in maintaining cell shape, enabling cellular functions such as mitosis and intracellular transport . Tubulozole HCl is a stereospecific microtubule inhibitor .
Mode of Action
Tubulozole HCl interacts with its targets by suppressing microtubule dynamics . This suppression is essential for proper mitotic function, effectively blocking cell cycle progression and resulting in apoptosis . The cis-isomer of Tubulozole HCl, known as Tubulozole-C, is a potent and specific microtubule inhibitor .
Biochemical Pathways
Tubulozole HCl affects the microtubule assembly process , which is a crucial part of the cell cycle . By inhibiting microtubule dynamics, Tubulozole HCl disrupts the normal subcellular organization of both dividing and non-dividing cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl N-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3O4S.ClH/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25;/h3-11,15,18H,2,12-14H2,1H3,(H,27,29);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQPPNNARUQMJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl3N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.